N-(4-ethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-3-13-6-8-14(9-7-13)19-15(23)11-25-17-20-16-12(2)5-4-10-22(16)18(24)21-17/h4-10H,3,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHUTMAYIZCRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The compound can be characterized by its IUPAC name and molecular structure. It consists of a pyrido-triazine moiety linked to an acetamide group through a sulfanyl bridge. The molecular formula is , and its InChI representation is:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related pyrido-triazine compound demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. Research shows that derivatives of the pyrido-triazine class possess moderate to significant antibacterial and antifungal activities. This activity is often correlated with the lipophilicity of the compounds, suggesting that structural modifications can enhance their efficacy against microbial pathogens .
The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. For example, compounds within this class may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
Case Studies
- Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that certain pyrido-triazine derivatives exhibited potent anticancer effects, highlighting their potential as therapeutic agents in oncology .
- Antimicrobial Testing : In vitro tests were conducted against several bacterial strains (e.g., Escherichia coli, Staphylococcus aureus). The results revealed that modifications in the compound's structure significantly influenced its antimicrobial potency .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(4-ethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific pathways involved in cancer cell proliferation. Its structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines including HCT116 and HeLa, with IC50 values below 100 μM .
- Case Studies : In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that derivatives of this compound exhibited considerable growth inhibition in a panel of approximately sixty cancer cell lines. The average growth inhibition rate was reported at 12.53% .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity . Similar compounds have been evaluated for their ability to inhibit bacterial growth and could provide insights into developing new antibiotics.
Anti-inflammatory Potential
Molecular docking studies have indicated that this compound may act as a 5-lipoxygenase inhibitor , which is crucial in the inflammatory response. This positions the compound as a candidate for further research in treating inflammatory diseases .
Drug Design and Development
The unique structural characteristics of this compound allow for modifications that can enhance its biological activity and selectivity. Structure–activity relationship (SAR) studies are essential for optimizing its efficacy and minimizing toxicity.
Summary of Findings
Preparation Methods
Cyclization of Precursor Amides
A common approach involves cyclizing N-cyclohexyl nicotinamide derivatives under acidic or basic conditions. For example, reacting 3-cyano-4-methylpyridine-2-carboxamide with phosphoryl chloride (POCl₃) at 80–100°C generates the 4-oxo-4H-pyrido[1,2-a]triazin intermediate. The reaction proceeds via intramolecular nucleophilic attack, forming the triazin ring (Fig. 1).
Reaction Conditions
Oxidative Cyclization
Alternative methods utilize oxidative cyclization of o-aminonicotinonitrile derivatives. Treating 2-amino-4-methylnicotinonitrile with hydrogen peroxide (H₂O₂) in acetic acid at 60°C induces cyclization, yielding the pyrido-triazin core. This method avoids harsh reagents but requires longer reaction times (24–48 hours).
Introduction of the Sulfanyl Group
The sulfanyl (-S-) bridge is introduced via nucleophilic substitution or thiol-disulfide exchange.
Thiol-Mediated Substitution
Reacting the 2-chloro intermediate (e.g., 2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]triazine) with a thiol compound (e.g., 2-mercaptoacetamide) in ethanol/water (70:30 v/v) at reflux (80°C) for 24 hours replaces the chloro group with the sulfanyl moiety. Sodium azide (NaN₃) or potassium carbonate (K₂CO₃) is often added to deprotonate the thiol and drive the reaction.
Key Parameters
Disulfide Coupling
In cases where thiols are unstable, disulfide intermediates (e.g., 2,2'-dithiobis(acetamide)) may be employed. Reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) generates the sulfanyl bridge.
Coupling with the N-(4-Ethylphenyl)Acetamide Moiety
The final step involves coupling the sulfanyl-pyrido-triazin intermediate with N-(4-ethylphenyl)acetamide.
Nucleophilic Acylation
Activating the acetamide’s carbonyl group with carbodiimide reagents (e.g., EDCI or DCC) facilitates nucleophilic attack by the sulfanyl-pyrido-triazin intermediate. The reaction is conducted in anhydrous dichloromethane (DCM) at room temperature for 12–18 hours.
Optimized Protocol
Ullmann-Type Coupling
For sterically hindered substrates, copper-catalyzed Ullmann coupling may enhance efficiency. Using copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C achieves coupling within 6 hours.
Purification and Characterization
Crude product purification is critical due to by-products from multi-step synthesis.
Recrystallization
Dissolving the crude product in hot ethanol followed by slow cooling yields crystalline N-(4-ethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamide. This method achieves >95% purity but may reduce yield (50–60%).
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7) as the eluent resolves impurities, yielding 70–85% pure product. High-performance liquid chromatography (HPLC) is recommended for pharmaceutical-grade material.
Summary of Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | POCl₃, 80–100°C, toluene | 60–75% |
| 2 | Thiol Substitution | 2-Mercaptoacetamide, NaN₃, ethanol/water, 80°C | 70–85% |
| 3 | Nucleophilic Acylation | EDCI, HOBt, DCM, 25°C | 65–80% |
| 4 | Purification | Ethanol recrystallization or silica chromatography | 50–85% |
Challenges and Optimization Opportunities
- Low Yields in Cyclization: Using microwave-assisted synthesis could reduce reaction times and improve yields.
- Thiol Instability: Replacing thiols with thiophthalimide derivatives may enhance stability during storage.
- Catalyst Costs: Exploring iron- or nickel-based catalysts for Ullmann coupling could lower expenses.
Q & A
Q. Table 1: Representative Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiol activation | K₂CO₃, DMF, 80°C, 12h | 65–70 | 90–95 |
| Coupling | RT, 24h | 50–60 | 85–90 |
| Final purification | Silica gel, EtOAc/Hexane (3:7) | 40–45 | ≥95 |
Basic: How is the compound characterized for structural confirmation?
Structural elucidation requires a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and the pyridotriazinone core (aromatic protons at δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) matching the theoretical mass (C₁₉H₂₀N₄O₂S: 392.13 g/mol) .
- X-ray crystallography : Single-crystal diffraction (using SHELX programs) confirms bond angles, dihedral angles, and hydrogen-bonding networks .
Advanced: How can researchers optimize synthesis yield and purity while minimizing byproducts?
Q. Methodological strategies :
- DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal conditions for sulfur bridge formation .
- Flow chemistry : Continuous-flow reactors improve mixing efficiency and reduce side reactions (e.g., oxidation of thiol groups) compared to batch processes .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., disulfide byproducts from thiol oxidation) and adjust reducing agents (e.g., DTT or TCEP) .
Advanced: How should researchers resolve contradictions in biological activity data across assays?
Case example : If the compound shows agonist activity in one assay (e.g., Orco receptor activation ) but inactivity in another (e.g., cytotoxicity screening), follow these steps:
Orthogonal assays : Validate activity using electrophysiology (e.g., patch-clamp) alongside fluorescence-based assays to rule out false positives .
Solubility checks : Measure solubility in assay buffers (e.g., DLS for aggregation) to ensure bioavailability.
Metabolic stability : Test for rapid degradation in cell media (LC-MS/MS) to confirm compound integrity during assays .
Advanced: What computational methods predict the compound’s binding mode to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like insect Orco receptors. Focus on the sulfanylacetamide moiety’s role in hydrogen bonding .
- MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of the ligand-receptor complex, paying attention to the pyridotriazinone core’s π-π stacking with aromatic residues .
- QSAR modeling : Build models using descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with activity .
Advanced: How to design experiments for evaluating the compound’s bioactivity in insect olfaction studies?
Q. Experimental workflow :
Target validation : Use RNAi knockdown of Orco in Culex quinquefasciatus to confirm target specificity .
Dose-response curves : Test concentrations from 1 nM–100 µM in electrophysiology assays (e.g., SSR recordings) to determine EC₅₀ values .
Behavioral assays : Assess oviposition attraction in mosquito colonies using dual-choice olfactometers, with statistical analysis via logistic regression .
Q. Table 2: Key Bioactivity Parameters
| Assay Type | EC₅₀ (nM) | Efficacy (% Control) | p-value |
|---|---|---|---|
| Electrophysiology | 12.3 ± 1.5 | 85 ± 5 | <0.001 |
| Behavioral | 8.7 ± 0.9 | 78 ± 7 | <0.01 |
Advanced: What structure-activity relationship (SAR) insights guide modifications to enhance potency?
Q. Critical substituents :
- 4-Ethylphenyl group : Replacement with bulkier groups (e.g., 4-isopropylphenyl) reduces steric hindrance, improving receptor binding .
- Pyridotriazinone core : Methylation at position 9 enhances metabolic stability but may reduce solubility .
- Sulfanyl bridge : Substitution with sulfone or phosphonate groups increases electrophilicity, potentially improving covalent binding .
Q. Table 3: SAR Trends for Analogues
| Modification | Potency (EC₅₀, nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 4-Ethylphenyl | 12.3 | 15.2 | 45 |
| 4-Isopropylphenyl | 7.8 | 8.5 | 60 |
| Sulfone variant | 5.4 | 22.1 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
